REACTION_CXSMILES
|
C([O:8][C:9](=[O:20])[CH2:10][N:11]1[C:15]2=[CH:16][N:17]=[CH:18][CH:19]=[C:14]2[CH:13]=[CH:12]1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[N:11]1([CH2:10][C:9]([OH:20])=[O:8])[C:15]2=[CH:16][N:17]=[CH:18][CH:19]=[C:14]2[CH:13]=[CH:12]1
|
Name
|
pyrrolo[2,3-c]pyridin-1-yl-acetic acid benzyl ester
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CN1C=CC=2C1=CN=CC2)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
After complete consumption of starting material
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
FILTRATION
|
Details
|
The solution is filtered through a pad of diatomaceous earth
|
Type
|
WASH
|
Details
|
washed successively with hot water
|
Type
|
CUSTOM
|
Details
|
Volatiles are removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
crude solid obtained
|
Type
|
WASH
|
Details
|
is washed with EtOAc (3×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
It is concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC=2C1=CN=CC2)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.565 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |